molecular formula C10H14O3 B1329794 4-Ethoxy-3-methoxybenzyl alcohol CAS No. 61813-58-9

4-Ethoxy-3-methoxybenzyl alcohol

Cat. No. B1329794
CAS RN: 61813-58-9
M. Wt: 182.22 g/mol
InChI Key: PMSHVORCBMOTBP-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzyl alcohol is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of other chemical entities. While the specific compound is not directly studied in the provided papers, related compounds and their reactions can offer insights into its chemical behavior. For instance, benzyl alcohol derivatives are often used as protecting groups in organic synthesis due to their ability to be selectively removed under certain conditions . The methoxy group in the para position can influence the reactivity and stability of these compounds .

Synthesis Analysis

The synthesis of related benzyl alcohol derivatives often involves the use of benzyl bromide and a nucleophile to introduce the protecting group . For example, the synthesis of beta-mannopyranosides utilizes a benzyl ether-type protecting group, which is introduced and later removed under specific conditions . Similarly, 4-meth

Scientific Research Applications

Application 1: Acceptor-free Dehydrogenation

  • Summary of the Application : This application involves the acceptor-free dehydrogenation of 4-hydroxy-3-methoxybenzyl alcohol to vanillin .
  • Methods of Application : The method involves the use of a palladium complex as a catalyst. The catalyst, Pd0, is immobilized on surface-functionalized SBA-15 via in situ H2-reduction . This catalyst is used for the oxidation of 4-hydroxy-3-methoxybenzyl alcohol to vanillin without an additional oxidant in the reaction system .
  • Results or Outcomes : The reaction yields vanillin in excellent yield. The reaction medium water could be readily reused without further purification, and the catalyst was highly effective for a variety of alcohols . Moreover, the catalyst could be easily recovered and reused without conspicuous loss of activity, indicating excellent potential for industrial application .

Application 2: Protection of Hydroxyl Groups

  • Summary of the Application : 4-Methoxybenzyl alcohol, a compound similar to 4-Ethoxy-3-methoxybenzyl alcohol, is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols .
  • Results or Outcomes : The outcome is the protection of hydroxyl groups on alcohols and phenols, which can be important in multi-step organic syntheses .

Application 3: Preparation of 2-Hydroxymethyl-5-Methoxy-2,5-Cyclohexadiene-1,4-Dione

  • Summary of the Application : 3-Hydroxy-4-methoxybenzyl alcohol, another compound similar to 4-Ethoxy-3-methoxybenzyl alcohol, was used in the preparation of 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione .
  • Methods of Application : The compound was oxidized with Fremy’s salt to prepare 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source, but the preparation of such compounds can be important in various chemical syntheses .
  • 4-Ethoxy-3-methoxybenzyl alcohol has the formula C10H14O3 and a molecular weight of 182.2164 .
  • The IUPAC Standard InChI for the compound is InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6,11H,3,7H2,1-2H3 .
  • The IUPAC Standard InChIKey for the compound is PMSHVORCBMOTBP-UHFFFAOYSA-N .
  • The CAS Registry Number for the compound is 61813-58-9 .
  • 4-Ethoxy-3-methoxybenzyl alcohol has the formula C10H14O3 and a molecular weight of 182.2164 .
  • The IUPAC Standard InChI for the compound is InChI=1S/C10H14O3/c1-3-13-9-5-4-8 (7-11)6-10 (9)12-2/h4-6,11H,3,7H2,1-2H3 .
  • The IUPAC Standard InChIKey for the compound is PMSHVORCBMOTBP-UHFFFAOYSA-N .
  • The CAS Registry Number for the compound is 61813-58-9 .

Safety And Hazards

While specific safety data for 4-Ethoxy-3-methoxybenzyl alcohol is not available, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound .

properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSHVORCBMOTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210808
Record name 4-Ethoxy-3-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-methoxybenzyl alcohol

CAS RN

61813-58-9
Record name 4-Ethoxy-3-methoxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61813-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-methoxybenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061813589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxy-3-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-3-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
MH Gold, A Enoki, MA Morgan… - Applied and …, 1984 - Am Soc Microbiol
… alcohol, and 4-ethoxy-3-methoxybenzyl alcohol were isolated … to anisyl alcohol and 4-ethoxy-3-methoxybenzyl alcohol. When … anisyl alcohol and 4-ethoxy-3-methoxybenzyl alcohol (II). …
Number of citations: 12 journals.asm.org
A Enoki, GP Goldsby, MH Gold - Archives of Microbiology, 1981 - Springer
… Exogenously added XIII was rapidly converted to 4-ethoxy-3-methoxybenzyl alcohol indicating that it is an intermediate in the metabolism ofV. P. chrysosporium also metabolized 1-(4'-…
Number of citations: 91 link.springer.com
A Enoki, GP Goldsby, MH Gold - Archives of Microbiology, 1980 - Springer
… Veratryl alcohol and 4-ethoxy-3-methoxybenzyl alcohol IV were identified as metabolites of I and V respectively. Metabolites were identified after comparison with chemically …
Number of citations: 79 link.springer.com
D Fitriastuti, V Alfiyah, M Mustofa… - Makara Journal of …, 2021 - scholarhub.ui.ac.id
… Second, the reduction of the protected vanillin by NaBH4 through the grinding method allowed us to obtain 4-ethoxy-3-methoxybenzyl alcohol in 96% yield. Next, the bromination of the …
Number of citations: 4 scholarhub.ui.ac.id
A Enoki, MH Gold - Archives of Microbiology, 1982 - Springer
… The major products of the degradation of this triol included 4-ethoxy-3-methoxybenzyl alcohol (III) and 2-hydroxy-l-(4'methoxyphenyl)-l-oxoethane (XX[). The nature of the products …
Number of citations: 75 link.springer.com
A Enoki, GP Goldsby, K Krisnangkura… - FEMS Microbiology …, 1981 - academic.oup.com
… 4-Ethoxy-3-methoxyacetophenone I and 4-ethoxy3-methoxybenzyl alcohol II were prepared as previously described [7]. 4-Ethoxy-3-methoxyphenylglycol-/3-guaiacyl ether III was …
Number of citations: 29 academic.oup.com
M Firdaus, T Kusumaningsih… - Journal of Chemical …, 2022 - journal.uctm.edu
… Fast and highly efficient solvent-less oxidation of alcohols ie furfuryl alcohol, 4-methoxybenzyl alcohol, 4-ethoxy-3-methoxybenzyl alcohol, using CrO3 supported solid medium SiO2 as …
Number of citations: 2 journal.uctm.edu
DA Weinstein, K Krisnangkura… - Applied and …, 1980 - Am Soc Microbiol
… [14C]veratryl alcohol and 4-ethoxy-3-methoxybenzyl alcohol were formed as products of the … and VII to veratryl alcohol and 4-ethoxy-3-methoxybenzyl alcohol. Although the pathways for …
Number of citations: 57 journals.asm.org
A Enoki, Y Yajima, MH Gold - Phytochemistry, 1981 - Elsevier
… The metabolism by white rot fungi of veratryl alcohol and 4-ethoxy-3-methoxybenzyl alcohol is likely to occur via oxidation of the benzyl alcohol to an acid [13,14] with simultaneous de-…
Number of citations: 25 www.sciencedirect.com
T Umezawa, T Higuchi - Methods in Enzymology, 1988 - Elsevier
… ling constant in Hz)] is identical to that of the standard, acetate of 4-ethoxy-3-methoxybenzyl alcohol. The result shows the presence of guaiacol and 4-ethoxy-3-methoxybenzyl alcohol …
Number of citations: 4 www.sciencedirect.com

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